



# An In-depth Technical Guide to the Oxyamine Structure of Acynonapyr

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel acaricide **Acynonapyr**, with a specific focus on its unique oxyamine structure. **Acynonapyr**, discovered by Nippon Soda Co., Ltd., represents a new class of agricultural chemicals that effectively controls various spider mite species, including those resistant to existing acaricides.[1][2][3] Its distinct mode of action and chemical architecture make it a significant subject of study for researchers in pesticide science and drug development.

# **Chemical Structure and Physicochemical Properties**

**Acynonapyr** is distinguished by a unique molecular framework that includes an azabicyclic ring and a crucial oxyamine functional group.[1][4] This N-pyridyloxy azabicycle core is fundamental to its acaricidal activity.

Diagram of **Acynonapyr**'s Chemical Structure:

Caption: Chemical structure of **Acynonapyr** highlighting the core structural motifs.

Table 1: Chemical Identification of Acynonapyr



Identifier	Value	
IUPAC Name	(1R,3r,5S)-3-[2-propoxy-4- (trifluoromethyl)phenoxy]-9-{[5- (trifluoromethyl)pyridin-2-yl]oxy}-9- azabicyclo[3.3.1]nonane[5]	
CAS Number	1332838-17-1[5]	
Molecular Formula	C24H26F6N2O3[5]	
Molecular Weight	504.5 g/mol [5]	
InChIKey	GIDAJLLAARKRMS-BWTSREIZSA-N	
Canonical SMILES	CCCOC1=C(C=CC(=C1)C(F) (F)F)OC2CC3CCCC(C2)N3OC4=NC=C(C=C4) C(F)(F)F	

Table 2: Physicochemical Properties of Acynonapyr

Property	Value	Source
Physical State	Pale yellow solid with a slight aromatic odor	[6]
Melting Point	77.2–78.8°C	[7]
Water Solubility	0.004 mg/L (at 20°C, pH 7)	[6]
Vapor Pressure	< 1 x 10 <sup>-5</sup> mPa (25°C)	[8]
Log P (Kow)	4.83	[9]

## **Synthesis of the Oxyamine Moiety**

The synthesis of **Acynonapyr**'s characteristic oxyamine linkage can be achieved through two primary routes, both culminating in the formation of the N-pyridyloxy azabicycle structure.

### Synthesis via N-Hydroxylation of an NH-free Azabicycle



This pathway involves the initial construction of the azabicyclo[3.3.1]nonane core, followed by a series of functional group manipulations to introduce the oxyamine moiety.

Diagram of Synthesis Route 1:



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Caption: Synthesis of **Acynonapyr** via N-hydroxylation.

Experimental Protocol for Synthesis Route 1:

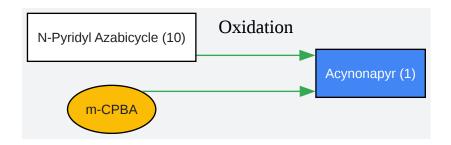
- Formation of Cyanoethylamine Derivative (7): The NH-free azabicycle (6) is reacted with acrylonitrile to yield the corresponding 2-cyanoethylamine derivative (7).[2]
- Oxidation and Cope Elimination: The cyanoethylamine derivative (7) is oxidized to form an N-oxide intermediate, which then undergoes Cope elimination to produce the hydroxylamine (8).[2]
- Coupling to form **Acynonapyr** (1): The hydroxylamine (8) is coupled with 2-chloro-5- (trifluoromethyl)pyridine (9) in the presence of a base such as potassium tert-butoxide (t-BuOK) in a solvent like tetrahydrofuran (THF) to yield **Acynonapyr** (1).[7]

### Synthesis via Oxidation of an N-Pyridyl Azabicycle

An alternative route involves the direct oxidation of an N-pyridyl substituted azabicycle.

Diagram of Synthesis Route 2:





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Caption: Synthesis of **Acynonapyr** via oxidation.

Experimental Protocol for Synthesis Route 2:

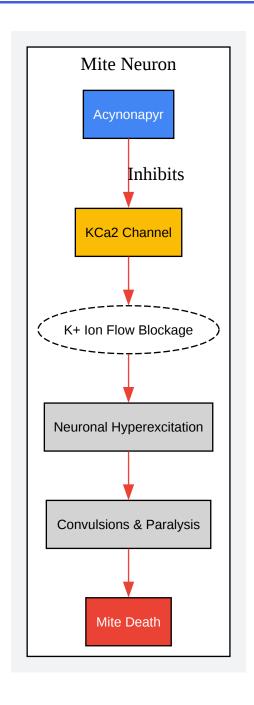
- Preparation of N-Pyridyl Azabicycle (10): The NH-free azabicycle hydrochloride salt (6·HCl) is reacted with 2-chloro-5-(trifluoromethyl)pyridine (9) in the presence of a base like potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in a solvent such as acetonitrile (CH<sub>3</sub>CN) under reflux to form the N-pyridyl azabicycle (10).[7]
- Oxidation to Acynonapyr (1): The N-pyridyl azabicycle (10) is then oxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) at room temperature to yield Acynonapyr (1).[7]

### **Mode of Action: A Novel Target**

**Acynonapyr**'s mode of action is what truly sets it apart from other acaricides. It is the first agricultural chemical to be classified under the Insecticide Resistance Action Committee (IRAC) Group 33, defined as "Calcium-activated potassium channel (KCa2) modulators".[1][3]

Diagram of Acynonapyr's Mode of Action:





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Caption: Proposed mechanism of **Acynonapyr**'s neurotoxic effects on spider mites.

**Acynonapyr** selectively inhibits the potassium ion flow through the KCa2 channels in spider mites.[1] This disruption of neuronal function leads to hyperexcitation, resulting in symptoms such as convulsions and paralysis, ultimately leading to the death of the mite.[6][7] Electrophysiological studies have confirmed that **Acynonapyr** is a potent inhibitor of the Tetranychus urticae KCa2 (TurKCa2) channel.[1]



Experimental Protocol for KCa2 Channel Assay:

A common method to study the effect of compounds on ion channels is the whole-cell patchclamp technique.

- Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and stably transfected with the gene encoding the target ion channel, in this case, the Tetranychus urticae KCa2 channel (TurKCa2).
- Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected HEK293 cells. A glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.
- Compound Application: Acynonapyr is applied to the cells at varying concentrations.
- Data Acquisition and Analysis: The current passing through the KCa2 channels is measured before and after the application of **Acynonapyr**. The concentration-dependent inhibition of the channel is then determined to calculate values such as the pEC<sub>50</sub>.[1][10][11]

# **Biological Activity and Efficacy**

**Acynonapyr** exhibits high efficacy against various economically important spider mite species of the genera Tetranychus and Panonychus.[2][3] A key advantage of **Acynonapyr** is its effectiveness against all life stages of spider mites, including eggs, larvae, and adults.[6][7]

Table 3: Acaricidal Activity of **Acynonapyr** 



Target Pest	Metric	Value	Source
Tetranychus urticae (Two-spotted spider mite)	pEC₅₀ (TurKCa2 channel inhibition)	6.78 ± 0.21 (165 nM)	[1]
Tetranychus cinnabarinus (Carmine spider mite)	LC50	5.188 mg/L	[3]
Various spider mite populations	Efficacy	Effective against populations with reduced sensitivity to existing agents	[6][7]

**Acynonapyr**'s high selectivity for spider mites results in minimal impact on beneficial insects and natural enemies, making it a suitable component for Integrated Pest Management (IPM) programs.[1][7]

# **Toxicological Profile**

Acynonapyr demonstrates a favorable safety profile for non-target organisms.

Table 4: Toxicological Data for Acynonapyr

Test	Species	Result	Source
Acute Oral LD50	Rat	> 2000 mg/kg	[8]
Acute Dermal LD50	Rat	> 2000 mg/kg	[8]
Acute Inhalation LC50	Rat	> 4.79 mg/L	[8]
Skin Irritation	-	Not an irritant	[8]
Eye Irritation	-	Not an irritant	[8]
Dermal Sensitization	-	No potential	[8]
Mammalian KCa2 Channel Activity	-	Little activity even at high concentrations	[7]



The low activity of **Acynonapyr** against mammalian calcium-activated potassium channels contributes to its favorable safety profile.[7]

#### Conclusion

Acynonapyr's novel oxyamine structure is integral to its unique mode of action as a KCa2 channel modulator. This distinct mechanism provides an effective tool for managing spider mite populations, particularly where resistance to other acaricides is a concern. The detailed understanding of its chemical properties, synthesis, and biological activity presented in this guide serves as a valuable resource for researchers and professionals in the fields of pesticide science and drug development, paving the way for further innovation in the design of selective and effective pest control agents.

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